molecular formula C18H18N6O B2626437 (3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2097858-78-9

(3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2626437
CAS No.: 2097858-78-9
M. Wt: 334.383
InChI Key: ABKDRGVAFHHWQY-UHFFFAOYSA-N
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Description

The compound (3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings, including pyrazole, triazole, and azetidine. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the Triazole Ring:

    Formation of the Azetidine Ring: Azetidine rings can be synthesized through cyclization reactions involving β-amino alcohols or β-amino halides.

    Coupling Reactions: The final step involves coupling the pyrazole, triazole, and azetidine intermediates through various coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes using high-throughput screening methods to identify the best catalysts, solvents, and temperatures. Continuous flow chemistry is also employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. The presence of multiple heterocyclic rings suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. The pyrazole and triazole rings are known for their anti-inflammatory, antimicrobial, and anticancer properties, suggesting that this compound could be developed into a new pharmaceutical agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and reactivity.

Mechanism of Action

The mechanism of action of (3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and triazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The azetidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-pyrazol-1-yl)phenyl)methanol
  • (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)phenyl)methanone
  • (3-(1H-pyrazol-1-yl)phenyl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Uniqueness

The uniqueness of (3-(1H-pyrazol-1-yl)phenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone lies in its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties. This combination enhances its potential as a versatile molecule for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(14-3-1-4-15(9-14)23-8-2-7-19-23)22-10-16(11-22)24-12-17(20-21-24)13-5-6-13/h1-4,7-9,12-13,16H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKDRGVAFHHWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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